molecular formula C6H7BrN2O3 B13010915 Ethyl (4-bromoisoxazol-3-yl)carbamate

Ethyl (4-bromoisoxazol-3-yl)carbamate

Cat. No.: B13010915
M. Wt: 235.04 g/mol
InChI Key: HPEOEUIXWZEWTF-UHFFFAOYSA-N
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Description

Ethyl (4-bromoisoxazol-3-yl)carbamate is a compound that belongs to the class of carbamates, which are widely used in medicinal chemistry and various industrial applications. The compound features a brominated isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. This unique structure imparts significant biological and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-bromoisoxazol-3-yl)carbamate typically involves the reaction of 4-bromoisoxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

    Starting Materials: 4-bromoisoxazole, ethyl chloroformate, triethylamine.

    Reaction Conditions: Anhydrous conditions, typically at room temperature.

    Procedure: The 4-bromoisoxazole is dissolved in an anhydrous solvent such as dichloromethane. Ethyl chloroformate is added dropwise, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-bromoisoxazol-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the isoxazole ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The isoxazole ring can undergo oxidation to form oxazoles or reduction to form dihydroisoxazoles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted isoxazole derivatives.

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of dihydroisoxazole derivatives.

    Hydrolysis: Formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

Ethyl (4-bromoisoxazol-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl (4-bromoisoxazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (4-bromoisoxazol-3-yl)carbamate can be compared with other similar compounds, such as:

    Ethyl (4-chloroisoxazol-3-yl)carbamate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl (4-fluoroisoxazol-3-yl)carbamate: Contains a fluorine atom, which can influence its chemical stability and pharmacokinetic properties.

    Ethyl (4-methylisoxazol-3-yl)carbamate: Features a methyl group, which can alter its hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in its bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives.

Properties

Molecular Formula

C6H7BrN2O3

Molecular Weight

235.04 g/mol

IUPAC Name

ethyl N-(4-bromo-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C6H7BrN2O3/c1-2-11-6(10)8-5-4(7)3-12-9-5/h3H,2H2,1H3,(H,8,9,10)

InChI Key

HPEOEUIXWZEWTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NOC=C1Br

Origin of Product

United States

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